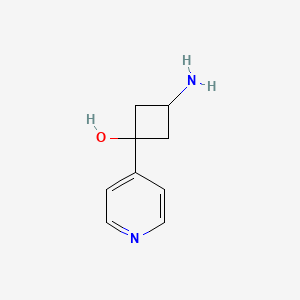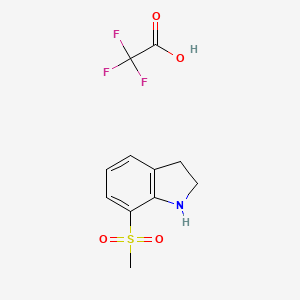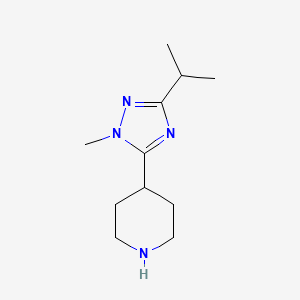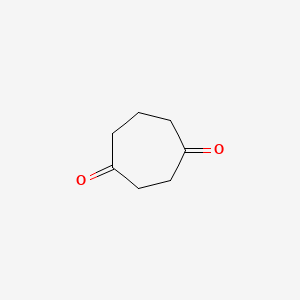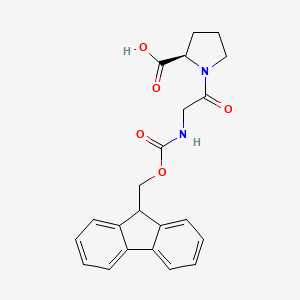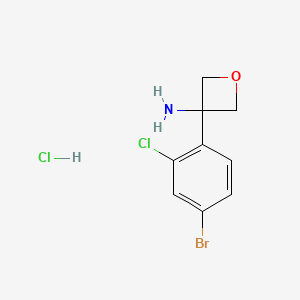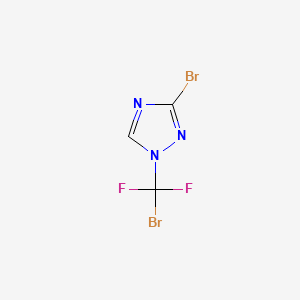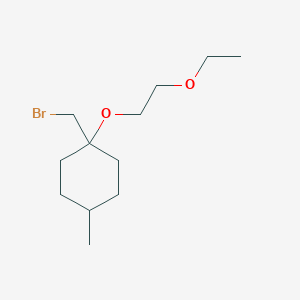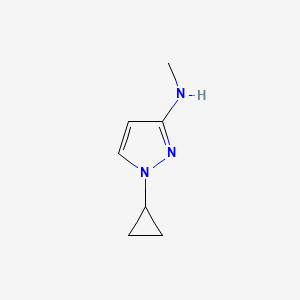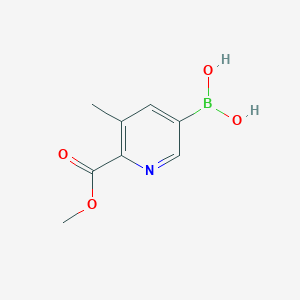
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a base or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or phenols.
Protodeboronation: The corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid involves the formation of boronate esters with diols or other nucleophiles. This interaction can inhibit enzymes by forming stable complexes with active site residues, thereby blocking the enzyme’s activity . The compound’s boronic acid group is crucial for its reactivity and ability to form these complexes .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- (2-Fluoropyridin-3-yl)boronic acid
Comparison: (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has an additional methoxycarbonyl group that can enhance its solubility and reactivity in certain reactions .
Propiedades
Fórmula molecular |
C8H10BNO4 |
|---|---|
Peso molecular |
194.98 g/mol |
Nombre IUPAC |
(6-methoxycarbonyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-6(9(12)13)4-10-7(5)8(11)14-2/h3-4,12-13H,1-2H3 |
Clave InChI |
XLFJNBMENHGVSC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C(=O)OC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


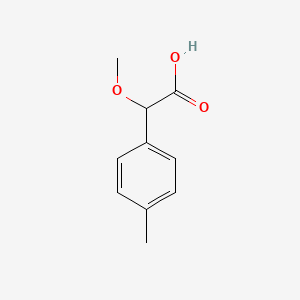
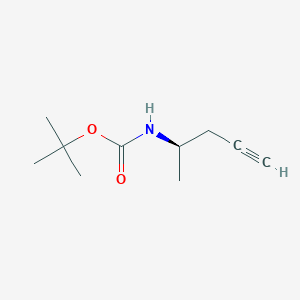
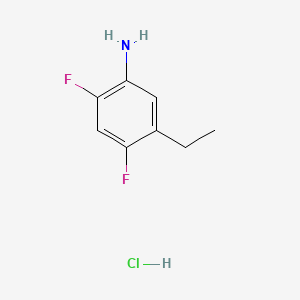
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
